![molecular formula C15H17BrS2 B12638889 2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane CAS No. 920979-44-8](/img/structure/B12638889.png)
2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane is an organic compound characterized by the presence of a bromophenyl group, an ethynyl linkage, and a dithiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction is catalyzed by palladium and proceeds under mild conditions, making it an efficient and environmentally friendly process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions to achieve maximum yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the dithiolane ring .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the construction of novel materials.
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group and ethynyl linkage play crucial roles in its binding affinity and reactivity. The dithiolane ring provides additional stability and modulates the compound’s overall chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromophenylethynyl)trimethylsilane: This compound shares the bromophenyl and ethynyl groups but lacks the dithiolane ring, making it less stable and less versatile in certain applications.
5-(2-(4-Bromophenyl)ethynyl)pyrimidine: This compound contains a pyrimidine ring instead of a dithiolane ring, leading to different chemical properties and applications.
Uniqueness
2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane stands out due to its unique combination of structural features, which confer enhanced stability and reactivity
Eigenschaften
CAS-Nummer |
920979-44-8 |
|---|---|
Molekularformel |
C15H17BrS2 |
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
2-[2-(4-bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane |
InChI |
InChI=1S/C15H17BrS2/c1-14(2,3)15(17-10-11-18-15)9-8-12-4-6-13(16)7-5-12/h4-7H,10-11H2,1-3H3 |
InChI-Schlüssel |
VOZIRWZZWQQVGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1(SCCS1)C#CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine](/img/structure/B12638806.png)
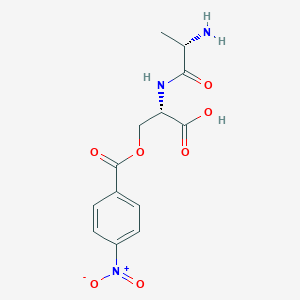
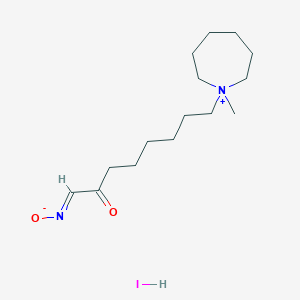
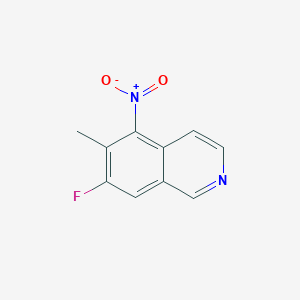
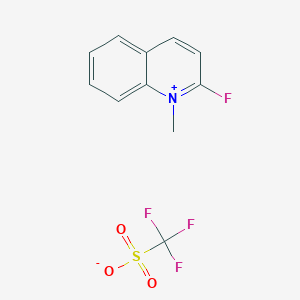
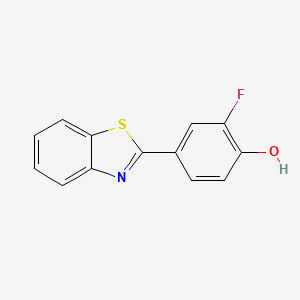
![2,2-Dimethyl-5-[(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione](/img/structure/B12638838.png)

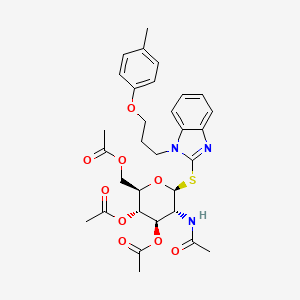
![3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one](/img/structure/B12638858.png)
![1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-](/img/structure/B12638859.png)
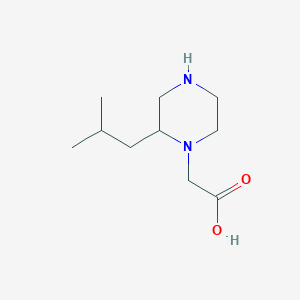
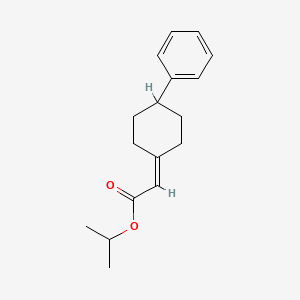
![(2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12638883.png)
